N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
Description
N-[2-(2-Methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a heterocyclic acetamide derivative featuring a benzothiazolone core linked to a 2-methoxyphenylethyl group via an acetamide bridge. The benzothiazolone moiety is associated with diverse pharmacological activities, including anti-inflammatory and antimicrobial effects, while the 2-methoxyphenylethyl substituent may enhance lipophilicity and target binding .
Properties
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S/c1-23-15-8-4-2-6-13(15)10-11-19-17(21)12-20-18(22)14-7-3-5-9-16(14)24-20/h2-9H,10-12H2,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEPYKNKXQDVAPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)CN2C(=O)C3=CC=CC=C3S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the benzothiazole derivative with an acylating agent such as acetic anhydride or acetyl chloride.
Attachment of the Methoxyphenyl Group: The final step involves the alkylation of the intermediate with 2-(2-methoxyphenyl)ethyl bromide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Pharmacological Applications
1. Analgesic Properties
Research indicates that compounds similar to N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide exhibit significant analgesic effects. A study highlighted the efficacy of benzothiazole derivatives in pain management, suggesting that modifications to the benzothiazole structure can enhance analgesic potency .
Case Study:
A patent (US5234924A) describes the analgesic properties of similar compounds, noting their effectiveness in treating pain and hypertension. The recommended dosages range from 0.05 to 30 mg for mental health conditions and up to 500 mg for pain management .
2. Neuropharmacological Effects
The compound's interaction with serotonin receptors (5HT receptors) has been explored in various studies. It has been shown to have a favorable ratio of 5HT1A to 5HT2 receptor activity, which suggests potential use in treating mood disorders .
Case Study:
In animal models, compounds with similar structures demonstrated reduced anxiety-like behavior when administered at specific dosages. This points to the compound's potential as an anxiolytic agent .
Synthesis and Characterization
The synthesis of this compound involves several steps, including the reaction of benzothiazolinone derivatives with appropriate alkylating agents. The characterization techniques employed include:
- Nuclear Magnetic Resonance (NMR) : Used to determine the structure and purity of the compound.
- Infrared Spectroscopy (IR) : Employed for functional group identification.
Mechanism of Action
The mechanism of action of N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications.
Comparison with Similar Compounds
Structural Features and Substitutions
The table below compares structural variations among analogs and their implications:
Key Observations :
- Substituent Effects : The 2-methoxyphenylethyl group in the target compound likely improves membrane permeability compared to bulkier 3,4-dimethoxyphenyl () or polar sulfone derivatives () .
- Heterocycle Impact: Benzothiazolone derivatives exhibit stronger hydrogen-bonding capacity via the carbonyl group compared to triazolopyrimidinones (), which may influence target selectivity .
Activity Trends :
- Substituent Influence : The 2-methoxyphenylethyl group may enhance CNS penetration compared to ’s 3,4-dimethoxyphenyl, which is more polar .
- Heterocycle Role: Benzothiazolone derivatives () show broader activity spectra than triazolopyrimidinones (), likely due to redox-active sulfur .
Biological Activity
N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 342.4 g/mol. The compound contains a methoxyphenyl group, a benzothiazole moiety, and an acetamide functional group, which contribute to its biological activity.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit substantial antimicrobial properties. For instance, derivatives of benzothiazole have shown moderate to good anti-tubercular activity against Mycobacterium tuberculosis . The potential for this compound to inhibit bacterial growth suggests it may be effective against various pathogens.
Anti-inflammatory Properties
The compound may interact with specific enzymes involved in inflammatory pathways. Studies have indicated that benzothiazole derivatives can inhibit cyclooxygenase (COX) enzymes, which play a critical role in inflammation . This inhibition could lead to reduced inflammatory responses, making it a candidate for further investigation in anti-inflammatory therapies.
Anticancer Activity
This compound has been studied for its potential anticancer properties. Similar compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest . The specific interactions of this compound with cancer-related pathways warrant detailed exploration.
The biological activity of this compound is likely mediated through its structural components. The benzothiazole moiety is known for its ability to interact with biological targets such as enzymes and receptors. This interaction can result in the modulation of cellular pathways that are crucial for disease progression.
Case Studies
Q & A
Q. What are the established synthetic routes for preparing benzothiazolyl acetamide derivatives like N-[2-(2-methoxyphenyl)ethyl]-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide?
Methodological Answer: A common approach involves condensation reactions between substituted benzothiazol-3-one intermediates and acetamide precursors. For example, 2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetic acid derivatives can be synthesized via nucleophilic substitution, where chloroacetic acid reacts with sodium hydroxide and benzo[d]isothiazol-3(2H)-one in water (yield ~50%) . Carbodiimide-mediated coupling (e.g., 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride) with N-hydroxybenzotriazole catalysis is effective for forming amide bonds between benzothiazolyl moieties and aryl-thiadiazol-2-amine derivatives . Reaction conditions (e.g., ice-water bath for exothermic steps, pH adjustment for precipitation) and purification via recrystallization (e.g., dimethylformamide/water) are critical for reproducibility.
Q. How is the crystal structure of benzothiazolyl acetamide derivatives validated experimentally?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Orthorhombic crystal systems (e.g., space group P2₁2₁2₁) with unit cell parameters (a = 4.78 Å, b = 11.37 Å, c = 16.16 Å) are typical for benzothiazolyl acetamides . Hydrogen atoms are refined using difference Fourier maps (e.g., O–H distances fixed at 0.86 Å), while riding models (Uiso(H) = 1.2Ueq(C)) are applied to C-bound H atoms. Software like SHELXL refines structures with R-factors < 0.04, ensuring accuracy in bond length/angle determination (e.g., C–S bond: 1.76 Å, C=O: 1.21 Å) .
Advanced Research Questions
Q. How can computational modeling resolve discrepancies in pharmacological activity data for benzothiazolyl acetamides?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict binding affinities to target proteins (e.g., GPR139 or cancer-related enzymes) . For instance, frontier molecular orbital (FMO) analysis (HOMO-LUMO gap) correlates with reactivity, while molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites . Pharmacokinetic parameters (e.g., LogP, bioavailability) are modeled using QSAR tools (e.g., SwissADME). When experimental IC50 values conflict (e.g., MTT assay variability), meta-analysis with tools like R or Python’s SciPy can statistically reconcile outliers via ANOVA or Tukey’s HSD tests .
Q. What experimental strategies optimize the biological activity of benzothiazolyl acetamide derivatives?
Methodological Answer: Structure-activity relationship (SAR) studies guide optimization:
- Substitution patterns : Electron-withdrawing groups (e.g., -CF3, -Cl) at the phenyl ring enhance receptor binding (e.g., GPR139 inhibition ).
- Amide linkage : Bulky substituents (e.g., 4-methoxyphenyl) improve metabolic stability by reducing CYP450-mediated oxidation .
- Bioisosteric replacement : Replacing the benzothiazole ring with thiadiazole (e.g., N-(5-aryl-1,3,4-thiadiazol-2-yl) derivatives) maintains activity while improving solubility .
Activity is validated via in vitro assays (e.g., MTT for cytotoxicity , ELISA for enzyme inhibition) with IC50 dose-response curves.
Q. How are spectroscopic techniques applied to characterize intermediates and final compounds?
Methodological Answer:
- IR spectroscopy : Confirms amide C=O stretches (~1650 cm⁻¹) and benzothiazole S=O (~1150 cm⁻¹) .
- ¹H NMR : Key signals include methoxy protons (δ 3.8–4.0 ppm), aromatic protons (δ 6.8–7.5 ppm), and acetamide NH (δ 8.2–8.5 ppm, exchangeable with D2O) .
- Elemental analysis : Validates purity (>95%) with <0.4% deviation from theoretical C/H/N/S values .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in crystallographic data across studies?
Methodological Answer: Discrepancies in unit cell parameters (e.g., a-axis variations >0.1 Å) may arise from polymorphic forms or solvent inclusion. Mitigation steps:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
